molecular formula C24H22FN3O3S2 B2484754 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 900134-82-9

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B2484754
CAS No.: 900134-82-9
M. Wt: 483.58
InChI Key: ZVWKESBKTLZTKL-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a useful research compound. Its molecular formula is C24H22FN3O3S2 and its molecular weight is 483.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives, including compounds structurally related to "(Z)-N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide", have shown potential as antibacterial and antifungal agents. These compounds were synthesized efficiently and screened for their antimicrobial activities, revealing significant effects comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).

Antimicrobial Activities

Studies on the antimicrobial activity of rhodanine-3-acetic acid derivatives, which share a common functional group with the mentioned compound, demonstrated effectiveness against a panel of bacteria, mycobacteria, and fungi. The antimicrobial activities were particularly notable against mycobacteria, suggesting potential applications in treating mycobacterial infections (Krátký et al., 2017).

Anticancer Activities

Research on novel 4-thiazolidinone derivatives, which include the core structure of the mentioned compound, has focused on their anticancer activities. Some of these derivatives have shown promising results in antitumor screenings, particularly against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines. The investigation highlighted compounds with significant growth inhibition, suggesting potential for further optimization as antitumor agents (Havrylyuk et al., 2010).

Properties

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O3S2/c1-31-18-5-2-15(3-6-18)12-21-23(30)28(24(32)33-21)11-9-22(29)26-10-8-16-14-27-20-7-4-17(25)13-19(16)20/h2-7,12-14,27H,8-11H2,1H3,(H,26,29)/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWKESBKTLZTKL-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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